4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-4-methylpiperidine with thiophene-2-carbaldehyde under basic conditions. The reaction typically proceeds through a nucleophilic attack of the piperidine nitrogen on the aldehyde carbon, followed by cyclization to form the desired product .
Industrial production methods for thiophene derivatives often involve the use of metal catalysts and high-temperature conditions to achieve high yields and purity. For example, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are commonly employed for the large-scale production of thiophene derivatives .
Chemical Reactions Analysis
Scientific Research Applications
4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
4-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as suprofen and articaine.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine moiety, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(4-hydroxy-4-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(14)2-4-12(5-3-11)9-6-10(7-13)15-8-9/h6-8,14H,2-5H2,1H3 |
InChI Key |
YHJFSNFNRQFZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CSC(=C2)C=O)O |
Origin of Product |
United States |
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